4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol
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Overview
Description
Triazole derivatives, including 4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol, represent a significant class of compounds in organic chemistry due to their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. These compounds are characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms at nonadjacent positions .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through several methods. One approach involves the cyclization of 4-substituted 1-amidinothiosemicarbazides in alkaline media to form 3-amino-5-mercapto-1,2,4-triazoles . Another method includes the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce triazole-based scaffolds, which can be further modified to create biologically active compounds . Additionally, a green synthesis route has been reported for the preparation of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, which involves a multi-step process starting from 4-amino benzoic acid and proceeding through intermediates such as 4-amino benzohydrazide and 1,3,4-oxadiazole-2-thiol .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the triazole ring and various substituents that can influence the compound's properties and reactivity. For instance, the presence of an amino group and a mercapto group on the triazole ring can significantly affect the molecule's electronic distribution and potential for further chemical transformations . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the energetics of the synthesis process, bond lengths, and tautomeric forms of triazole compounds .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions due to their reactive functional groups. The amino and thiol groups present in these compounds can serve as nucleophilic sites for further chemical modifications, such as the formation of dipeptides or the synthesis of compounds with potential inhibitory activity against specific enzymes . The reactivity of these molecules can be explored through molecular electrostatic potential surfaces and electronic parameters, which can predict the sites of chemical reactivity and potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as FT-IR, UV-visible, and NMR spectroscopy are essential tools for characterizing these compounds and confirming their structures. For example, the FT-IR spectrum can provide information on the vibrational modes of the molecule, while UV-visible spectroscopy can reveal details about electronic transitions in various excited states. NMR spectroscopy, particularly 1H-NMR, can offer insights into the chemical environment of hydrogen atoms within the molecule . These properties are not only important for the identification and characterization of triazole derivatives but also for understanding their potential applications in biological systems and materials science.
Scientific Research Applications
Antimicrobial Activities
4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol and its derivatives have shown promising antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbes. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that most compounds exhibited good or moderate activity. This indicates a potential for these compounds in developing antimicrobial agents (Bayrak et al., 2009).
Pharmacological Properties
The pharmacological properties of this compound derivatives have been explored in various studies. Dave et al. (2007) conducted a pharmacological study on thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, which included antimicrobial and antitubercular activity evaluations (Dave et al., 2007).
Antioxidant and Analgesic Activities
The antioxidant and analgesic activities of 4-Amino-1,2,4-triazole derivatives, including those with a pyrazole moiety, have been investigated. Karrouchi et al. (2016) synthesized Schiff bases of these derivatives and found them to exhibit significant analgesic and antioxidant properties (Karrouchi et al., 2016).
Antifungal Activity
Compounds related to this compound have been studied for their antifungal properties. Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives and their antileishmanial activities, highlighting the potential of these compounds in antifungal applications (Süleymanoğlu et al., 2017).
Microwave-Assisted Synthesis and Functionalization
Recent advances in microwave-assisted synthesis and functionalization of 1,2,4-triazoles, including compounds like this compound, have been reviewed. This technique enhances the efficiency of synthesizing these compounds, which could have various applications in medicinal and agricultural sciences (Franco et al., 2021).
Mechanism of Action
Target of Action
Carbazole-based compounds, which this compound is a part of, are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .
Mode of Action
Carbazole-based compounds are known to exhibit important photochemical and thermal stability and good hole-transport ability . These properties suggest that this compound may interact with its targets by facilitating charge transport.
Biochemical Pathways
Carbazole-based compounds are known to be suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . This suggests that the compound may affect multiple biochemical pathways related to these applications.
Result of Action
Given the known properties of carbazole-based compounds, it can be inferred that this compound may have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Action Environment
Carbazole-based compounds are known for their good environmental stability , suggesting that this compound may also exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that carbazole-based compounds, such as this one, exhibit important photochemical and thermal stability and good hole-transport ability . These properties make them suitable for a broad range of applications, including biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Cellular Effects
Carbazole-based compounds are known to have a variety of applications, such as in solar cells, anti-corrosion, sensors, and photo-voltaic devices
Molecular Mechanism
It is known that carbazole-based compounds can interact with fullerene as electron accepting an ambipolar conjugated polymer . This suggests that the compound could potentially interact with biomolecules and exert its effects at the molecular level.
properties
IUPAC Name |
4-amino-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c17-21-15(18-19-16(21)22)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10,17H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNNCFMXKAAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NNC(=S)N4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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